Wee1 Inhibitor II

Übersicht

Beschreibung

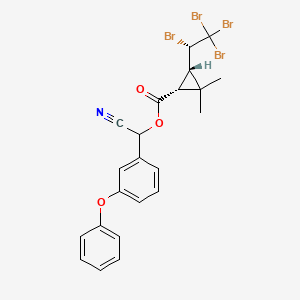

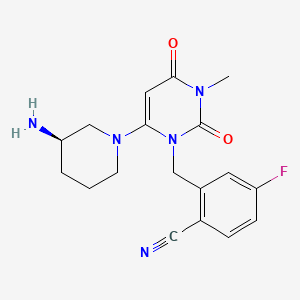

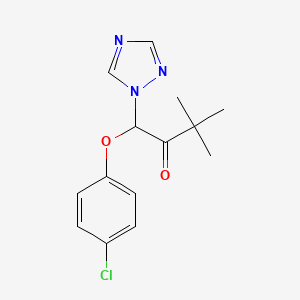

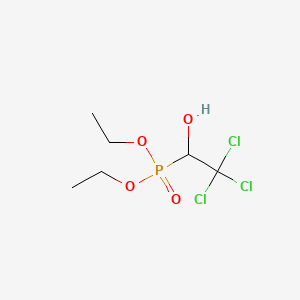

Wee1 Inhibitor II, also known as 6-Butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione, is a small molecule inhibitor primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of Wee1, a nuclear kinase that belongs to the Ser/Thr family of protein kinases . The inhibitor is referenced under CAS 622855-50-9 and has a molecular weight of 418.87 .

Molecular Structure Analysis

The molecular structure of Wee1 Inhibitor II is complex, and its analysis involves advanced computational methods. A study conducted a comprehensive virtual screening workflow, which included Schrödinger-Glide molecular docking at different precision levels, as well as the utilization of tools such as MM/GBSA and Deepdock to predict the binding affinity between targets and ligands . This study identified potential Wee1 inhibitors, providing insights into the molecular structure and interactions of Wee1 Inhibitor II .Chemical Reactions Analysis

The chemical reactions involving Wee1 Inhibitor II are complex and involve interactions with various biological molecules. A study found that out of ten molecules screened, 50% exhibited strong inhibitory activity against Wee1 . This suggests that Wee1 Inhibitor II can interact with other molecules in a cellular environment to exert its inhibitory effects .Physical And Chemical Properties Analysis

Wee1 Inhibitor II is a solid substance with a brown color . It is soluble in DMSO and ethanol, both up to 10 mg/mL . The inhibitor should be stored at a temperature of -20°C and protected from light .Wissenschaftliche Forschungsanwendungen

Role in Cancer Therapy

Wee1 kinase, a crucial protein in regulating the G2 checkpoint in response to DNA damage, has emerged as a significant target for cancer therapy. Its inhibition is a viable therapeutic strategy, particularly in combination with cytotoxic chemotherapies. Wee1 inhibitor II, such as MK-1775, has shown promise in clinical development as a potentiator of DNA damage caused by chemotherapy in various cancers (Do, Doroshow, & Kummar, 2013).

Mechanism in Cancer Cell Destruction

Wee1 inhibitors, when combined with chemotherapy, can force S-phase-arrested cells into mitosis without completing DNA synthesis, leading to abnormal mitoses and cell death. This mechanism is especially relevant in cancers with mutations or high expression of specific genes like p53/p21, making them susceptible to Wee1 inhibitor-induced cell death. This approach represents a promising targeted therapy for aggressive cancers (Aarts et al., 2012).

Inhibitor Development and Molecular Dynamics

Research on the development of novel Wee1 inhibitors, including structure-based virtual screening and biological evaluation, has led to the identification of compounds with potential therapeutic effects against various cancers. Molecular dynamics studies have been instrumental in understanding the interactions and efficacy of these inhibitors (Li et al., 2018).

Clinical Trials and Pediatric Cancer

Clinical trials, such as the ADVL1312 phase I/II trial, have been conducted to assess the efficacy of Wee1 inhibitors like adavosertib in combination with chemotherapy in treating pediatric cancers. These studies are crucial in determining the safety and effectiveness of Wee1 inhibitors in younger patients (Cole et al., 2021).

Implications for DNA-Damaging Cancer Therapy

The combination of Wee1 kinase inhibition with DNA-damaging cancer therapies has been shown to catalyze mitotic catastrophe in cancer cells. This approach is particularly effective in cancer types with overexpressed Wee1, like glioblastoma and breast cancer, providing a novel method to sensitize cancer cells to conventional therapy (De Witt Hamer et al., 2011).

Potential in Treatment of Sarcomas

Studies have indicated that the Wee1 inhibitor MK1775 shows promising single-agent antitumor activity against sarcoma cells, suggesting its potential as a novel treatment approach for mesenchymal tumors, including sarcomas (Kreahling et al., 2011).

Wirkmechanismus

Wee1 Inhibitor II acts by controlling the biological activity of Wee1, a nuclear kinase that regulates cell cycle progression . It inhibits Wee1, leading to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint, resulting in mitotic catastrophe and cell death . Additionally, it increases Cdk2 activity, causing abnormal DNA replication and DNA double-stranded breaks .

Safety and Hazards

While Wee1 Inhibitor II has shown potential in cancer treatment, its use is associated with certain risks. Inhibition of Wee1 leads to high Cdk1 activity, causing cells to bypass proper DNA repair at the G2/M checkpoint, resulting in mitotic catastrophe and cell death . This can lead to genomic instability and apoptosis . Moreover, some Wee1 inhibitors have been associated with adverse events such as anemia, diarrhea, and vomiting .

Zukünftige Richtungen

There are ongoing clinical trials testing Wee1 Inhibitor II with novel agents such as ATR and PAPR inhibitors as well as anti-PDL1 immunotherapy . These trials may better define the role of Wee1 Inhibitor II in the future if any of the novel treatment combinations show superior anti-tumor efficacy with a good safety profile compared to monotherapy and/or standard treatment . Distinguishing patients that would benefit from Wee1 inhibition will be a major direction of future research .

Eigenschaften

IUPAC Name |

6-butyl-4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3/c1-2-3-10-27-18-9-8-13(28)11-16(18)20-19(27)12-15(14-6-4-5-7-17(14)25)21-22(20)24(30)26-23(21)29/h4-9,11-12,28H,2-3,10H2,1H3,(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSZACLAFZWCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)O)C3=C1C=C(C4=C3C(=O)NC4=O)C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wee1 Inhibitor II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-octyl-3-[1-(3-dimethylaminopropyl)-2-methyl-1Hindol-3-yl]-acrylamide](/img/structure/B1683214.png)